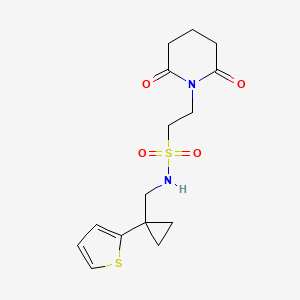
2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a complex organic compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a piperidin-1-yl group, a thiophen-2-yl cyclopropyl group, and an ethanesulfonamide moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-1-yl group. This can be achieved through cyclization reactions involving appropriate precursors. The thiophen-2-yl cyclopropyl group is often introduced via cyclopropanation reactions, while the ethanesulfonamide moiety can be attached through sulfonamide formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of efficient and cost-effective methods. This might include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the ethanesulfonamide group can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The piperidin-1-yl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Derivatives with reduced sulfur or nitrogen groups.
Substitution: : Substituted piperidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.
Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The exact mechanism of action of this compound would depend on its specific application. For example, if used as an inhibitor, it might bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfonamides or piperidines, but the presence of the thiophen-2-yl cyclopropyl group sets it apart. These similar compounds could be used for comparison in studies to highlight the unique properties and potential advantages of this compound.
List of Similar Compounds
Piperidine derivatives
Sulfonamide derivatives
Thiophene derivatives
Cyclopropyl derivatives
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c18-13-4-1-5-14(19)17(13)8-10-23(20,21)16-11-15(6-7-15)12-3-2-9-22-12/h2-3,9,16H,1,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERLJCVIZMANJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
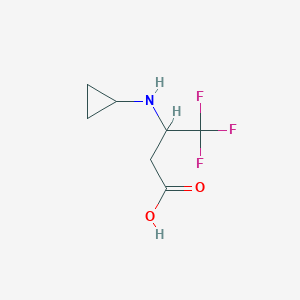
![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)


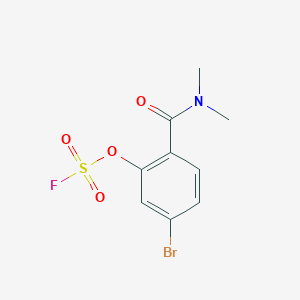
![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)
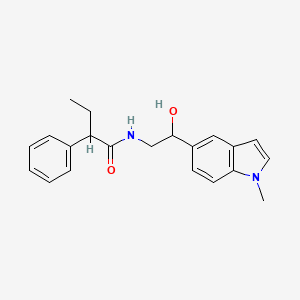
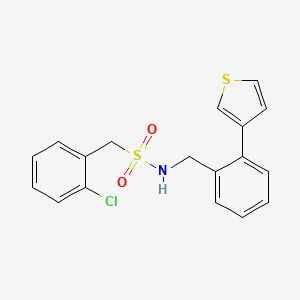
![N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)
![methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)
![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

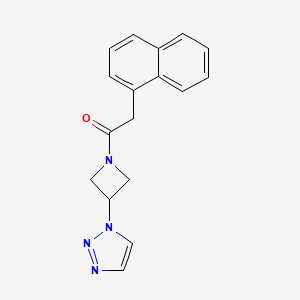
![1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE](/img/structure/B2968688.png)
